

Comparative Analysis of Gene Expression Alterations Following Cresyl Phosphate Exposure

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Compound of Interest

Compound Name: *Di-o-cresyl phosphate*

Cat. No.: *B032854*

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Disclaimer: Direct experimental data on gene expression changes following exposure to pure **Di-o-cresyl phosphate** (DOCP) is limited in publicly available research. This guide provides a comparative analysis based on studies of the closely related compound Tri-o-cresyl phosphate (TOCP) and commercial tricresyl phosphate (TCP) mixtures, which contain various cresol phosphate isomers, including dicresyl phosphates. This information serves as a valuable proxy for understanding the potential transcriptomic effects of DOCP.

Introduction

Cresyl phosphates are a class of organophosphorus compounds used as flame retardants and plasticizers. While their neurotoxic effects are well-documented, a comprehensive understanding of the underlying gene expression changes is crucial for risk assessment and the development of potential therapeutics. This guide summarizes key findings from transcriptomic studies on TOCP and commercial TCP mixtures, providing insights into the molecular pathways affected by these compounds.

Data Presentation: Gene Expression Changes

The following tables summarize the significant gene expression changes observed in rat liver tissue following exposure to a commercial tricresyl phosphate mixture containing dicresyl

phenyl phosphates.

Table 1: Top 10 Upregulated Genes in Rat Liver Following TCP Exposure

Gene Symbol	Gene Name	Fold Change	Function
Cyp2b2	Cytochrome P450, family 2, subfamily b, polypeptide 2	25.6	Xenobiotic metabolism
Ugt2b1	UDP glucuronosyltransferase 2 family, polypeptide B1	12.1	Glucuronidation of xenobiotics
Gsta2	Glutathione S-transferase, alpha 2	8.7	Detoxification
Aldh1a1	Aldehyde dehydrogenase 1 family, member A1	7.5	Aldehyde metabolism
Por	P450 (cytochrome) oxidoreductase	6.3	Electron donor for P450 enzymes
Ephx1	Epoxide hydrolase 1, microsomal	5.9	Detoxification of epoxides
Nqo1	NAD(P)H dehydrogenase, quinone 1	5.2	Detoxification of quinones
Abcc3	ATP-binding cassette, sub-family C (CFTR/MRP), member 3	4.8	Transport of conjugated metabolites
Car3	Carbonic anhydrase 3	4.5	pH regulation, detoxification
Gstm1	Glutathione S-transferase, mu 1	4.1	Detoxification

Table 2: Top 10 Downregulated Genes in Rat Liver Following TCP Exposure

Gene Symbol	Gene Name	Fold Change	Function
Acly	ATP citrate lyase	-3.8	Fatty acid synthesis
Fasn	Fatty acid synthase	-3.5	Fatty acid synthesis
Scd1	Stearoyl-CoA desaturase 1	-3.2	Fatty acid metabolism
Thrsp	Thyroid hormone responsive	-3.0	Lipogenesis
Me1	Malic enzyme 1	-2.8	NADPH production for fatty acid synthesis
G6pd	Glucose-6-phosphate dehydrogenase	-2.6	Pentose phosphate pathway, NADPH production
Pklr	Pyruvate kinase, liver and red blood cell	-2.4	Glycolysis
Lpl	Lipoprotein lipase	-2.2	Lipid metabolism
Insig1	Insulin induced gene 1	-2.1	Cholesterol synthesis regulation
Srebf1	Sterol regulatory element binding transcription factor 1	-2.0	Master regulator of lipid metabolism

Experimental Protocols

The following is a generalized methodology based on a short-term in vivo transcriptomic study of a commercial TCP mixture in male Sprague Dawley rats^[1].

Animal Model and Dosing:

- Species: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.

- Administration: The commercial TCP mixture, formulated in corn oil, was administered once daily for four consecutive days via gavage.
- Dosage: Multiple dose groups were used, ranging from 62 to 995 mg/kg body weight per day, along with a vehicle control group (corn oil only)[1].

Sample Collection and RNA Extraction:

- On the fifth day, animals were euthanized.
- Liver tissue was collected and immediately processed for RNA extraction.
- Total RNA was isolated from the liver samples using standard RNA extraction kits and protocols. RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.

Gene Expression Analysis:

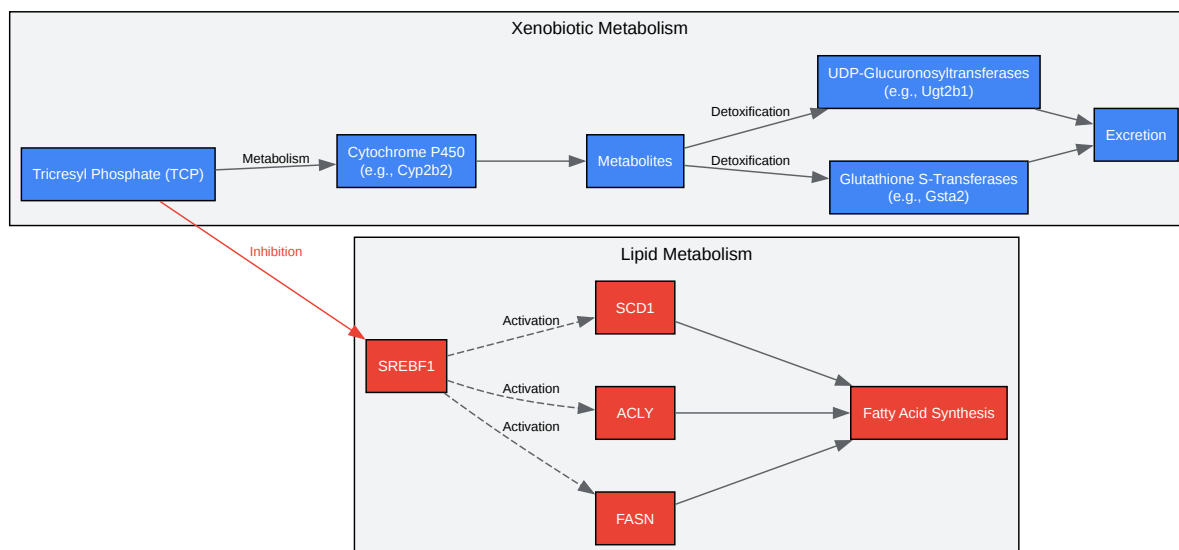
- Platform: Affymetrix GeneChip™ Rat Genome 230 2.0 Array.
- Procedure:
 - Isolated RNA was converted to double-stranded cDNA.
 - Biotin-labeled cRNA was synthesized from the cDNA.
 - The labeled cRNA was fragmented and hybridized to the microarray chips.
 - The chips were washed, stained, and scanned to detect the hybridization signals.
- Data Analysis:
 - Raw data was normalized using appropriate algorithms (e.g., RMA - Robust Multi-array Average).
 - Statistical analysis was performed to identify differentially expressed genes between the TCP-treated groups and the control group.

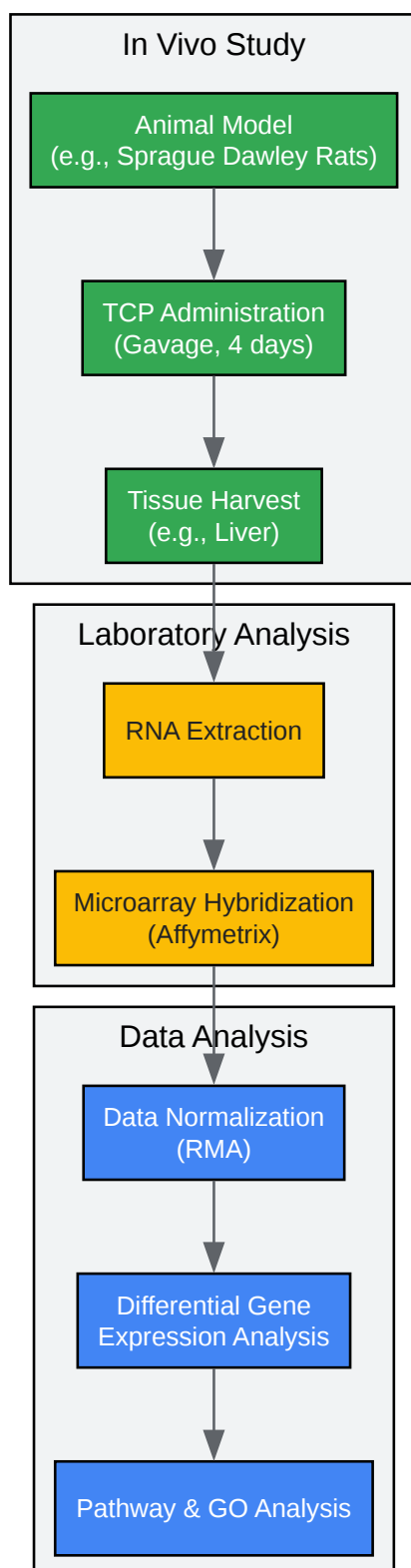
- Gene Ontology (GO) and pathway analysis were conducted to determine the biological processes and signaling pathways affected by the gene expression changes.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by cresyl phosphate exposure and a typical experimental workflow for this type of study.





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References

- 1. Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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